Product packaging for Furazolium(Cat. No.:CAS No. 22005-44-3)

Furazolium

Cat. No.: B10759815
CAS No.: 22005-44-3
M. Wt: 238.25 g/mol
InChI Key: QWNNGDMXFGRSPJ-UHFFFAOYSA-O
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Description

Furazolium is a nitroimidazole-derived organic cation, primarily recognized in research for its potent antimicrobial and antiprotozoal properties. Its core mechanism of action involves enzymatic reduction within anaerobic microorganisms and hypoxic cells, leading to the generation of toxic, short-lived radicals that cause DNA strand breakage and irreversible damage to vital cellular components. This bioreductive activation makes this compound a compound of significant interest for studying anaerobic pathogens and for research into hypoxia-selective cytotoxins. Researchers utilize this compound as a chemical tool to investigate mechanisms of drug action against protozoal infections like amebiasis and giardiasis, and to explore its potential in experimental models of tumor hypoxia. The compound serves as a valuable probe for understanding redox cycling and the biochemical pathways unique to anaerobic metabolism. It is supplied with high purity and stability to ensure reproducible results in in vitro assays. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N3O3S+ B10759815 Furazolium CAS No. 22005-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22005-44-3

Molecular Formula

C9H8N3O3S+

Molecular Weight

238.25 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium

InChI

InChI=1S/C9H7N3O3S/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9/h1-2,5H,3-4H2/p+1

InChI Key

QWNNGDMXFGRSPJ-UHFFFAOYSA-O

Canonical SMILES

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Modifications of Furazolium

Established Synthetic Pathways for Furazolium

The synthesis of fused heterocyclic systems like this compound typically involves the construction of the individual rings followed by a cyclization step, or a cascade reaction that forms both rings concurrently. While specific detailed synthetic routes for this compound itself are not extensively detailed in general chemical databases, the synthesis of related furans and thiazoles provides insight into potential methodologies.

General furan (B31954) synthesis often involves the Paal-Knorr synthesis, which utilizes 1,4-diketones reacted with an acid catalyst to form the furan ring. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of a carbonyl group, followed by attack from the enol of the other carbonyl, and subsequent dehydration to yield the furan. wikipedia.orgorganic-chemistry.org Studies have investigated the mechanism and stereoselectivity of this reaction, noting that diastereomers of substituted 1,4-diketones can react at different rates. wikipedia.orgorganic-chemistry.org

The synthesis of thiazoles commonly involves the reaction of a compound containing a carbon-sulfur double bond with an alpha-halocarbonyl compound, followed by cyclization. The precise precursors and reaction conditions for the established synthesis of the fused this compound system would depend on the specific arrangement of the furazan (B8792606) and thiazolium rings and require dedicated synthetic studies.

Precursor Chemistry and Elucidation of Reaction Mechanisms

Based on the structure of this compound, potential precursors would likely include appropriately substituted furazan and thiazole (B1198619) precursors, or open-chain compounds that can undergo tandem cyclization to form the fused system. For instance, a synthetic route might involve the formation of a substituted furazan ring, followed by the introduction of a fragment containing sulfur and nitrogen atoms in a suitable arrangement to undergo cyclization and form the thiazolium ring, or vice versa.

Elucidation of the reaction mechanisms for this compound synthesis would involve detailed spectroscopic studies and isolation of intermediates to understand the step-by-step transformation of precursors into the final fused bicyclic system. This could involve techniques such as NMR spectroscopy, mass spectrometry, and potentially computational chemistry to model transition states and reaction pathways. While general mechanisms for furan and thiazole formation are known wikipedia.orgorganic-chemistry.org, the specific interplay and regioselectivity in forming the fused this compound system would require dedicated investigation.

Novel Approaches in this compound Synthesis

Novel synthetic approaches to complex heterocyclic systems often focus on improving efficiency, yield, selectivity, and sustainability. For this compound, this could involve the development of one-pot reactions, catalytic methods, or the use of alternative reagents and reaction conditions.

The field of organic synthesis is constantly evolving, with new methodologies being developed for constructing challenging molecular architectures. google.com For example, advancements in catalytic reactions, such as transition metal catalysis, could potentially offer new routes to form the carbon-heteroatom bonds required for the this compound core. nih.gov

Stereoselective Synthesis Strategies (e.g., asymmetric synthesis)

Stereoselective synthesis, including asymmetric synthesis, aims to produce a desired stereoisomer preferentially over others. iipseries.orgiupac.org This is particularly relevant if this compound or its analogues possess chiral centers and their biological or physical properties are stereoisomer-dependent. While this compound itself appears achiral based on common representations, substituted analogues could exhibit chirality.

Asymmetric synthesis typically involves the use of chiral catalysts, chiral auxiliaries, or chiral substrates to induce asymmetry during the reaction. iipseries.orgyoutube.comslideshare.net Strategies could include asymmetric cyclization reactions to form one of the rings with defined stereochemistry, or the use of chiral ligands in metal-catalyzed coupling reactions to control the formation of stereocenters in substituted this compound derivatives. nih.govresearchgate.net The development of such strategies for this compound analogues would require a thorough understanding of the reaction mechanisms and the influence of chiral elements on the stereochemical outcome.

Systematic Derivatization Strategies for this compound

Systematic derivatization of a core chemical structure like this compound is a common practice in chemical research to explore the impact of structural modifications on properties. This involves introducing various functional groups at different positions of the molecule. googleapis.comgoogle.co.uguomustansiriyah.edu.iqnih.gov

Design and Synthesis of this compound Analogues

The design of this compound analogues would involve modifying the existing furazan and thiazolium rings or adding substituents to these rings. This could include variations in the type and position of heteroatoms, the introduction of alkyl, aryl, or heterocyclic substituents, or the fusion of additional ring systems. mdpi.com

Synthetic strategies for creating these analogues would build upon the established synthetic pathways for the this compound core, incorporating methods for functional group interconversion, coupling reactions, and cyclizations to append the desired modifications. researchgate.net For instance, if a synthetic route to this compound involves a precursor with reactive handles (e.g., halogens, amines, carbonyls), these can be utilized for further functionalization. Research into the synthesis of furanone-based natural product analogues and cinnamic acid derivatives provides examples of how derivatization strategies are employed to create libraries of compounds for study. researchgate.netnih.gov

Targeted Chemical Modifications for Structure-Activity Relationship Studies

Targeted chemical modifications are crucial for Structure-Activity Relationship (SAR) studies. mdpi.comcollaborativedrug.comnih.gov By systematically altering specific parts of the this compound structure and evaluating the resulting changes in activity or properties, researchers can gain insights into how the molecular structure influences its behavior. collaborativedrug.com

This involves synthesizing a series of analogues with planned variations, such as introducing electron-donating or withdrawing groups, changing the length or branching of alkyl chains, or altering the rigidity of the molecule. mdpi.com Detailed research findings from SAR studies on other compound classes highlight the importance of the type and position of functional groups in determining activity. mdpi.comnih.gov For this compound, SAR studies would involve synthesizing targeted derivatives and assessing their relevant properties (e.g., chemical stability, reactivity in specific transformations) to establish relationships between structural features and chemical behavior. This systematic approach guides the rational design of new this compound-based compounds with potentially enhanced or modified properties.

Molecular and Cellular Mechanisms of Action of Furazolium

Interactions with Biological Macromolecules

The activity of Furazolium is mediated, at least in part, by its capacity to interact with essential biological components such as enzymes, receptors, and nucleic acids.

This compound has been identified in patent literature as an enzyme inhibitor nih.govgoogle.com. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive modes, affecting the enzyme's catalytic rate (Vmax) and its affinity for the substrate (Km) nih.govresearchgate.netgoogle.com. Competitive inhibitors typically bind to the same active site as the substrate, increasing the apparent Km but not affecting Vmax nih.gov. Non-competitive inhibitors bind to a different site, reducing Vmax but not altering Km nih.gov. Uncompetitive inhibitors bind only to the enzyme-substrate complex, affecting both Vmax and Km.

Nitroreductases (NTRs) are a class of enzymes known to play a significant role in the bioactivation of many nitroaromatic compounds, including nitrofuran derivatives. This bioactivation typically involves the enzymatic reduction of the nitro group (NO2) on the compound. Type I bacterial nitroreductases, for instance, are flavoenzymes that catalyze the transfer of electrons from NAD(P)H to the nitro group, leading to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These reduced metabolites are often more cytotoxic than the parent compound and can exert their effects through various mechanisms, including DNA damage.

Given that this compound is a nitrofuran, it is highly probable that it undergoes bioactivation by nitroreductases in susceptible organisms or cells. This enzymatic transformation is likely a critical step in mediating its biological activity. While the general mechanism of nitroreductase activity on nitroaromatics is well-established, specific experimental data detailing the kinetics and the exact nitroreductase enzymes responsible for this compound's bioactivation were not explicitly found in the provided search results. Studies on related compounds like nitrofurazone (B1679002) have demonstrated their activation by azoreductases, which also possess nitroreductase activity.

Interactions with biological receptors represent another potential mechanism for this compound's action. Receptor-ligand binding is a fundamental process in cellular communication and drug action, involving the specific recognition and binding of a molecule (ligand) to a receptor protein. This interaction can trigger a cascade of intracellular events. Binding affinity, often quantified by the dissociation constant (Kd), is a key parameter characterizing the strength of this interaction.

This compound has been mentioned in the context of binding affinity to target cells, such as B cells. Patent literature also suggests potential interactions with proteins like MCL-1, a survival protein, and Toll-like receptors (TLRs), which are involved in the immune response and signal transduction. While these mentions indicate potential receptor targets, detailed studies specifically investigating this compound's binding kinetics, affinity, and the precise molecular interactions governing its recognition by these or other receptors were not comprehensively available in the examined search results. Ligand-binding assays, including labeled and label-free techniques, are commonly used to study these interactions and determine binding parameters.

Nucleic acids, DNA and RNA, are crucial biological macromolecules involved in genetic information storage and protein synthesis researchgate.net. Small molecules can interact with nucleic acids through various modalities, including intercalation (inserting between base pairs), groove binding (binding to the minor or major groove), and covalent modification (forming chemical bonds with the nucleic acid). These interactions can interfere with essential cellular processes like replication, transcription, and translation.

While general principles of DNA and RNA binding by small molecules and proteins are understood, specific experimental data detailing how this compound interacts with DNA or RNA was not extensively found in the provided search results. A related compound, furazolidone (B1674277), has been associated with inter-strand cross-linking in DNA [14 from first search]. This compound is also mentioned in a patent related to immunostimulatory nucleic acids. However, the precise modalities of this compound's interaction with nucleic acids (e.g., whether it intercalates, binds to grooves, or causes covalent modifications) require further specific investigation not detailed in the available snippets. Studies involving techniques like spectroscopy, viscometry, and molecular docking are typically employed to elucidate these binding modes.

Receptor Binding and Ligand-Target Recognition Studies

Modulation of Cellular Pathways

Beyond direct interactions with macromolecules, this compound's biological effects can stem from its ability to modulate various cellular pathways, which are complex networks of molecular interactions that regulate cellular activities.

Signal transduction pathways transmit signals from the cell surface or within the cell to ultimately trigger a cellular response. These cascades often involve a series of protein activations, often through phosphorylation events. Aberrant signaling can contribute to various disease states.

This compound has been mentioned in patent literature in the context of signal transduction pathways, including those involving TLRs. Activation of receptors like TLRs can initiate downstream signaling cascades that influence immune responses and other cellular processes. Other important pathways that are often targets for therapeutic intervention include MAPK, Wnt, Akt, NF-κB, and Jak/Stat pathways, which regulate processes like cell growth, proliferation, metabolism, and immune function nih.gov.

While this compound is implicated in affecting signal transduction based on its mention in patents, detailed research specifically demonstrating its direct impact on the components or activity of particular signaling pathways (e.g., inhibiting or activating specific kinases or transcription factors within a cascade) was not extensively found in the examined search results. Further studies are needed to fully elucidate how this compound modulates these complex cellular networks and the downstream consequences of these interactions.

Effects on Cellular Membrane Integrity and Permeability

The precise effects of this compound on cellular membrane integrity and permeability have not been extensively documented in the provided search results. However, the disruption of cellular membrane integrity and alteration of permeability are recognized mechanisms by which various antimicrobial agents exert their effects fishersci.finih.gov. These mechanisms can involve the formation of pores in the membrane, leading to leakage of intracellular contents, or more general disruption of the lipid bilayer structure fishersci.fi. Changes in membrane permeability can also affect ion gradients essential for cellular function.

Studies on other antimicrobial compounds utilize methods such as monitoring the uptake of dyes like ethidium (B1194527) bromide or SYTOX Green, which are normally excluded from healthy cells but can enter compromised ones, to assess membrane damage and increased permeability fishersci.fi. Leakage assays, which measure the release of intracellular components, are also employed to evaluate membrane integrity fishersci.fi. While these methods are standard in studying antimicrobial effects on membranes, specific data applying them to this compound were not found in the provided information.

Subcellular Localization and Intracellular Trafficking

Information specifically detailing the subcellular localization and intracellular trafficking of this compound within microbial or mammalian cells is not available in the provided search results. General biological processes of subcellular localization and intracellular trafficking involve the movement and targeting of molecules and proteins to specific compartments within the cell, such as the endoplasmic reticulum, Golgi apparatus, endosomes, lysosomes, and nucleus. These processes are crucial for the proper function of cellular components and can be influenced by the properties of the molecules being transported. While the mechanisms of intracellular transport and localization are well-studied for various substances and cellular components, their specific application to this compound was not described in the examined literature.

Mechanistic Investigations of Antimicrobial Activity at the Cellular Level (in vitro studies)

This compound chloride has been identified as an antimicrobial agent. In vitro studies are fundamental to understanding the cellular basis of antimicrobial activity, allowing for controlled investigations into how a compound interacts with microbial cells. While a report mentioned the topical application of this compound chloride in dogs and referenced an in vitro study in a comparative context, objective measures of wound healing were not presented, and specific mechanistic findings from that in vitro work regarding this compound were not detailed in the provided snippet [Search 18 from previous turn].

Given its classification as a nitrofuran, the antimicrobial activity of this compound is likely to share common mechanistic features with other compounds in this class, such as Furazolidone. Studies on Furazolidone have shown that its antimicrobial action is initiated by enzymatic reduction within the microbial cell [Search 1 from previous turn, Search 4 from previous turn]. This reduction leads to the generation of reactive intermediates that are highly damaging to essential cellular components [Search 1 from previous turn].

Structure Activity Relationship Sar and Advanced Computational Studies of Furazolium

Quantitative Structure-Activity Relationship (QSAR) Modeling of Furazolium and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. uniroma1.itmdpi.comtoxminds.com This approach can help in identifying the key molecular features that influence the activity of this compound and its analogues, guiding the design of novel compounds. uniroma1.itmdpi.com

Selection and Derivation of Molecular Descriptors

In QSAR studies of this compound and its analogues, the selection and derivation of molecular descriptors are critical steps. Molecular descriptors are numerical values that represent various aspects of a molecule's structure, properties, or topology. These can include:

Physicochemical descriptors: Such as lipophilicity (e.g., calculated logP), molecular weight, and polar surface area. aushealthingredients.comncats.ioscribd.comfrontiersin.org

Electronic descriptors: Including partial charges on atoms, molecular orbitals (e.g., HOMO-LUMO gap), and electronegativity. nih.govmdpi.com

Steric descriptors: Describing the size and shape of the molecule or specific substituents, such as Verloop B parameters or moments of inertia. mdpi.com

Topological descriptors: Representing the connectivity and branching of atoms within the molecule. mdpi.com

The choice of descriptors depends on the specific biological activity being studied and the hypothesized mechanisms of interaction. Various software tools are used to calculate these descriptors from the 2D or 3D structures of the compounds. pharmacelera.comfrontiersin.org

Statistical Models for Predictive Activity Correlation

Once molecular descriptors are calculated, statistical methods are employed to build models that correlate these descriptors with the observed biological activity of this compound analogues. Common statistical techniques used in QSAR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the activity and a set of descriptors. mdpi.comnih.govresearchgate.net

Partial Least Squares (PLS): A regression technique that handles multicollinearity among descriptors.

Principal Component Analysis (PCA): Often used for dimensionality reduction and identifying the most significant descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and k-Nearest Neighbors (kNN) can be used for building complex non-linear QSAR models. uniroma1.itfrontiersin.orgresearchgate.net

The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²CV), and the external validation R² (R²pred). uniroma1.itmdpi.comnih.govmdpi.comnih.gov A robust QSAR model should have good statistical significance and demonstrate reliable predictive ability for external sets of compounds not included in the training data. uniroma1.itmdpi.comnih.gov

While specific QSAR models for this compound were not detailed in the search results, studies on other furan (B31954) and thiazole (B1198619) derivatives highlight the importance of electronic and steric properties in determining antimicrobial activity. mdpi.comijper.orgnih.gov For instance, QSAR studies on triazolothiadiazine compounds, which also contain a thiazole ring, have successfully used topological and quantum chemical descriptors to model antimicrobial activities. mdpi.com

Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling is a computational technique used to identify the essential features and their spatial arrangement in a molecule that are required for it to bind to a specific biological target and exert its activity. researchgate.netresearchgate.netresearchgate.net These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups. researchgate.netjppres.com Pharmacophore models can be developed in the absence or presence of the target receptor structure. researchgate.netresearchgate.netcolumbiaiop.ac.in

Ligand-Based Pharmacophore Development

Ligand-based pharmacophore models are developed using a set of known active compounds. researchgate.netresearchgate.netcolumbiaiop.ac.in The process typically involves aligning the 3D structures of these active ligands and identifying the common chemical features and their relative spatial positions that are conserved across the set. researchgate.netnih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. researchgate.netcolumbiaiop.ac.in By analyzing the shared features of active this compound analogues, a ligand-based pharmacophore could hypothesize the key interactions necessary for their activity.

Receptor-Based Pharmacophore Elucidation

Receptor-based pharmacophore models are generated when the 3D structure of the biological target is available. researchgate.netnih.gov This approach involves analyzing the interactions between a ligand (or a set of ligands) and the binding site of the receptor. researchgate.netnih.gov The pharmacophore features are derived directly from the characteristics of the binding pocket and the interactions observed in ligand-receptor complexes, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.netnih.govfrontiersin.org If the target protein of this compound were identified and its structure determined, a receptor-based pharmacophore could provide detailed insights into how this compound interacts with its binding site. nih.govfrontiersin.org

Pharmacophore models, whether ligand-based or receptor-based, are valuable for virtual screening of large chemical databases to identify potential new compounds with similar activity profiles to this compound. researchgate.netresearchgate.netcolumbiaiop.ac.in They can also be used to guide the design of novel analogues by highlighting the essential structural requirements for activity. columbiaiop.ac.innih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and dynamics simulations are computational techniques used to study the interactions between a small molecule (ligand) like this compound and a biological macromolecule (target protein). researchgate.netijper.orgmdpi.com

Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand within the binding site of a protein. mdpi.comnih.gov This is achieved by computationally searching for the optimal fit of the ligand into the receptor's active site, considering various factors such as shape complementarity and intermolecular forces (hydrogen bonds, electrostatic interactions, hydrophobic interactions). ijper.orgnih.gov Docking studies can provide insights into the potential binding mode of this compound to its target, identifying key amino acid residues involved in the interaction and estimating the binding energy. ijper.orgmdpi.com Studies on other furan derivatives have utilized molecular docking to understand their interactions with bacterial enzymes, suggesting potential targets and binding mechanisms. ijper.orgnih.gov

Molecular dynamics simulations extend the analysis by simulating the time-dependent behavior of the ligand-receptor complex. researchgate.netmdpi.com These simulations provide information about the stability of the complex, the flexibility of the protein and ligand, and the dynamics of their interactions over time. researchgate.netmdpi.com By simulating the this compound-target complex, researchers could gain a more realistic picture of the binding event, including how the complex behaves in a dynamic environment and the strength and duration of specific interactions. mdpi.com This can help validate docking results and provide a deeper understanding of the molecular basis of this compound's activity.

Collectively, QSAR, pharmacophore modeling, molecular docking, and dynamics simulations provide a powerful suite of computational tools to investigate the SAR of this compound and its analogues, predict their biological activities, identify crucial structural features for target interaction, and understand the dynamics of ligand-receptor binding. These approaches can significantly accelerate the process of designing and discovering novel compounds with improved therapeutic potential.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Specific quantum chemical calculation data for this compound, including details on its electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential surface, or reactivity descriptors derived from computational methods, were not found in the conducted searches. Therefore, a detailed analysis of this compound's electronic structure and reactivity profiling through quantum chemical calculations cannot be provided here.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Specific in silico prediction data regarding the ADME characteristics of this compound, such as predicted absorption rates, distribution volumes, metabolic pathways, excretion routes, or potential drug-drug interactions based on computational models, were not found in the conducted searches. Therefore, a detailed discussion of this compound's predicted ADME profile based on in silico studies cannot be provided here.

Advanced Analytical and Spectroscopic Characterization of Furazolium

Chromatographic Techniques for Furazolium Analysis

Chromatographic methods are widely used for the separation, identification, and quantification of components in a mixture. For this compound, these techniques are vital for purity assessment and analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing non-volatile or thermally labile compounds like this compound. The development and validation of a specific HPLC method for this compound involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and reproducibility.

HPLC analysis has been employed for the determination of furanic compounds, which share structural similarities with this compound, in various matrices, including transformer oils and biological samples. For instance, an HPLC method with UV detection was used to analyze furazolidone (B1674277) in goat tissues, demonstrating the applicability of HPLC for quantifying furan (B31954) derivatives in biological samples. nih.gov Another study utilized ion-pair reversed-phase HPLC for the determination of furosine, another furan derivative, in fermented milk, highlighting the use of specific mobile phases for improved separation of polar compounds. agriscigroup.us

Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For furan analysis by HPLC-PDA, linearity with R² values above 0.999 and LOQs ranging from 2.5 to 9.5 ppb have been reported for various furanic compounds. While specific validation data for this compound by HPLC were not extensively detailed in the search results, the principles and parameters used for related furan derivatives provide a strong foundation for developing and validating a this compound-specific HPLC method.

Gas Chromatography (GC) Applications and Derivatization for Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. For compounds like this compound that may not be sufficiently volatile or stable at high temperatures, derivatization techniques can be employed to convert them into more volatile derivatives suitable for GC analysis.

GC-MS has been widely used for the analysis of furan and alkylfurans in food commodities, often coupled with headspace or solid-phase microextraction (SPME) for sample introduction. restek.com, chromatographyonline.com These methods demonstrate the capability of GC-MS for both identification and quantification of furan-based compounds. A simple GC method was also developed for the direct analysis of hydroxymethylfurfural and furfural, showcasing the potential of GC for analyzing furan aldehydes. researchgate.net

While direct GC analysis of this compound might require derivatization due to its likely ionic or polar nature (indicated by "this compound chloride" in some results chembuyersguide.com), GC, particularly when coupled with mass spectrometry, remains a valuable tool for analyzing potential volatile impurities or degradation products related to this compound. The application of GC in analyzing furan derivatives in various matrices underscores its potential utility in this compound analysis, especially when coupled with appropriate sample preparation and derivatization strategies.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and structural information of a compound. It is also widely used for quantitative analysis, offering high sensitivity and selectivity. khanacademy.org, aston.ac.uk

MS techniques can be coupled with chromatographic methods like HPLC and GC (LC-MS and GC-MS) to provide hyphenated techniques that combine the separation power of chromatography with the identification and quantification capabilities of MS. nih.gov, restek.com, chromatographyonline.com

Tandem Mass Spectrometry Approaches for Metabolite Identification

Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of their product ions. This technique is particularly powerful for structural elucidation and the identification of metabolites in complex biological samples. longdom.org, longdom.org, nih.gov, researchgate.net

For furan derivatives, tandem MS has been used to study fragmentation pathways and identify related compounds. For example, electrospray tandem mass spectrometry was employed to study a furo-furan lactone, elucidating its fragmentation behavior through CID-MS/MS analysis and in-source fragmentation studies. longdom.org, researchgate.net This type of approach would be highly valuable for identifying potential metabolites or degradation products of this compound by analyzing their fragmentation patterns and comparing them to the parent compound. The use of high-resolution MS, such as quadrupole time-of-flight (QqTOF) MS, allows for exact mass measurements, which can provide elemental composition information crucial for confirming the identity of metabolites. longdom.org, researchgate.net

Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques probe the interaction of matter with electromagnetic radiation to gain information about molecular structure and properties.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR spectroscopy involves the absorption of infrared radiation by molecular vibrations, resulting in a spectrum with peaks corresponding to specific functional groups. vscht.cz, specac.com Raman spectroscopy, on the other hand, involves the inelastic scattering of light, providing complementary information about molecular vibrations. researchgate.net Both techniques are valuable for identifying compounds and studying their solid-state properties and interactions.

FT-IR spectra are commonly used for material characterization, including organic compounds. kemet.co.uk, umd.edu Analysis of FT-IR spectra involves interpreting the position, intensity, and shape of absorption bands to identify functional groups such as C=O, C-H, O-H, and C=C stretches and bends. vscht.cz, specac.com For furan-containing compounds, characteristic vibrational modes associated with the furan ring and its substituents would be expected in the IR and Raman spectra.

Raman spectroscopy has been applied to the study of furan derivatives, such as furfural, to investigate their vibrational properties. nih.gov, researchgate.net Resonance Raman spectroscopy has also been used to study the electronic and vibrational properties of furylacryloylglyceraldehyde-3-phosphate dehydrogenases, demonstrating the sensitivity of Raman spectroscopy to changes in electron distribution within furan-containing chromophores. nih.gov

Table 1: Analytical and Spectroscopic Techniques for this compound Characterization

TechniquePrincipleApplications for this compound Analysis
HPLCSeparation based on differential partitioningPurity assessment, quantitative analysis, analysis in complex matrices
GCSeparation based on volatilityAnalysis of volatile impurities or degradation products (often with derivatization)
MSMass-to-charge ratio analysisMolecular weight determination, elemental composition, structural information, quantitative analysis
Tandem MS (MS/MS, MSn)Fragmentation and analysis of product ionsStructural elucidation, metabolite identification
FT-IR SpectroscopyAbsorption of infrared radiationIdentification of functional groups, structural characterization, solid-state analysis
Raman SpectroscopyInelastic scattering of lightStructural characterization, complementary to IR, study of vibrational modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used for the structural elucidation and confirmation of organic molecules, including heterocyclic compounds like this compound. phcogj.comuzh.chipb.ptmdpi.com By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the chemical environment of different atoms within a molecule. uzh.ch

Key NMR techniques for structural confirmation include:

¹H NMR Spectroscopy: Provides information about the number, types, and connectivity of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment of protons, while splitting patterns (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. phcogj.comipb.ptmdpi.com

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. Chemical shifts indicate the hybridization and functional group environment of carbon atoms. mdpi.com

Two-Dimensional (2D) NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY provide correlations between nuclei, helping to establish connectivity and spatial relationships, which are essential for confirming complex structures and stereochemistry. uzh.chipb.ptmdpi.com

Applying these NMR techniques to this compound would involve dissolving a sample in a suitable deuterated solvent and acquiring spectra. Analysis of the resulting chemical shifts, coupling patterns, and correlations would allow for the assignment of specific signals to individual atoms in the this compound structure, thereby confirming its identity and structural integrity. While general principles of NMR are well-established and applicable to a compound like this compound, specific spectral data (e.g., characteristic peaks, coupling constants) for this compound were not found in the consulted literature.

Electrochemical Detection Methodologies for this compound

Electrochemical detection methods offer sensitive, cost-effective, and often rapid approaches for the detection and quantification of electroactive compounds. frontiersin.orgmdpi.comchemcu.org These methods measure the electrical current or potential generated when an analyte undergoes oxidation or reduction at an electrode surface. mdpi.com

Common electrochemical techniques include:

Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry): These techniques involve applying a varying potential to the working electrode and measuring the resulting current. They can provide information about the redox behavior of the analyte, including peak potentials and currents, which are characteristic of the compound. rsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net

Amperometry: This technique involves applying a constant potential and measuring the current as a function of time, often used in flow systems like HPLC-electrochemical detection. mdpi.com

The applicability of electrochemical detection to this compound would depend on its inherent electrochemical activity. If this compound can be oxidized or reduced within a measurable potential window, electrochemical methods could be developed for its detection.

Notably, research has been conducted on the electrochemical detection of furazolidone, a related nitrofuran antibiotic. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.org These studies demonstrate the feasibility of using electrochemical techniques for detecting compounds with similar structural features. However, it is crucial to distinguish that these findings pertain to furazolidone and not specifically to this compound.

Sensor Development and Performance Evaluation

The development of electrochemical sensors for specific analytes involves modifying the surface of an electrode to enhance its sensitivity, selectivity, and stability towards the target compound. frontiersin.orgchemcu.orgmdpi.com Various materials, including nanomaterials (e.g., carbon black, graphene, metal nanoparticles), polymers, and composites, are used to modify electrode surfaces. frontiersin.orgchemcu.orgrsc.orgresearchgate.netresearchgate.netrsc.orgmdpi.com

The process of sensor development typically includes:

Electrode Modification: Immobilizing or depositing sensing materials onto the electrode surface. frontiersin.orgrsc.orgmdpi.com

Optimization of Detection Parameters: Determining the optimal potential, pH, and other experimental conditions for maximum signal response. frontiersin.org

Performance Evaluation: Characterizing the sensor's analytical performance through parameters such as:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. frontiersin.orgrsc.orgresearchgate.netresearchgate.netrsc.org

Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration. frontiersin.orgrsc.orgresearchgate.netresearchgate.netrsc.org

Sensitivity: The change in sensor signal per unit change in analyte concentration (often represented by the slope of the calibration curve). researchgate.netresearchgate.net

Selectivity: The ability of the sensor to respond specifically to the target analyte in the presence of potential interferents. frontiersin.orgresearchgate.netmdpi.com

Stability and Reproducibility: The consistency of the sensor's response over time and across multiple measurements or sensors. frontiersin.orgresearchgate.net

While the principles of electrochemical sensor development and performance evaluation are applicable to any electroactive compound, including potentially this compound, specific research detailing the development and performance of an electrochemical sensor specifically for this compound was not found in the consulted sources.

Mechanistic Pharmacokinetic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

Animal models are utilized to provide preliminary information on the pharmacokinetic profiles of potential antimicrobial agents necessary for the design of subsequent clinical studies mdpi.com. Pharmacokinetic parameters, such as Cmax (maximal concentration), Tmax (time to reach maximal concentration), T½ (half-life), AUC (area under the curve), and tissue concentrations, can be evaluated in animal models google.comgoogle.com. These studies aim to understand how the compound is handled by the organism over time. Metabolic conversions can alter the physical properties and biological effects of compounds, influencing their distribution and excretion from the body google.com.

Specific detailed data regarding the absorption, distribution, metabolism, and excretion of Furazolium in various animal models were not extensively available in the consulted sources.

In Vitro Metabolism in Animal Tissues (e.g., hepatocyte studies)

In vitro metabolism studies, such as those using hepatocytes or other animal tissue preparations, are commonly employed in preclinical evaluations to identify how a compound is metabolized. These studies can help in understanding the metabolic pathways and potential metabolic products.

Information specific to the in vitro metabolism of this compound in animal tissues, such as hepatocyte studies, was not detailed in the provided search results.

Species-Specific Metabolic Pathway Identification in Animal Models

Identifying species-specific metabolic pathways is important as metabolism can vary significantly between different animal species and humans. These differences can impact the extrapolation of preclinical data to humans.

Specific information regarding species-specific metabolic pathway identification for this compound in different animal models was not available in the consulted sources.

Mechanistic Efficacy Investigations in Animal Models

Animal models play a critical role in investigating the potential therapeutic efficacy of compounds and characterizing their effects prior to human trials mdpi.com. Studies in laboratory animals have been conducted to evaluate this compound chloride in the topical treatment of model infections mdpi.comnih.gov.

Elucidation of Mechanistic Pathways for Therapeutic Effects in Animal Models

Understanding the mechanistic pathways by which a compound exerts its therapeutic effects is crucial for drug development. This involves investigating the interaction of the compound with biological targets and the resulting cascade of events that lead to the observed efficacy.

While this compound chloride has been evaluated for its efficacy in treating model infections in laboratory animals mdpi.comnih.gov and is recognized as an antimicrobial agent researchgate.net, detailed information specifically elucidating the precise mechanistic pathways responsible for its therapeutic effects in these animal models was not provided in the consulted sources.

Correlation of Pharmacokinetic Parameters with Mechanistic Outcomes in Animal Models

Correlating pharmacokinetic parameters with mechanistic and pharmacodynamic outcomes in animal models helps to understand the relationship between drug exposure and effect. This correlation is valuable for predicting effective doses and regimens.

Specific data correlating the pharmacokinetic parameters of this compound with its mechanistic outcomes in animal models was not detailed in the provided search results.

Elucidation of Toxicological Mechanisms in Animal Models

Toxicological studies in animal models are essential for identifying potential adverse effects of a compound and elucidating the mechanisms underlying these toxicities. This information is critical for assessing the safety profile of a potential drug candidate.

While general toxicological studies in animals for various compounds are conducted toxicology.org, specific information detailing the toxicological mechanisms of this compound in animal models was not available in the provided search results.

Pharmaceutical Formulation and Delivery Research of Furazolium

Polymorphism and Solid-State Forms of Furazolium

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical factor in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical strength. jocpr.comnih.govgoogle.comgoogle.comgoogleapis.com Understanding and controlling the polymorphic forms of this compound are essential for ensuring consistent product quality, performance, and therapeutic outcomes. jocpr.comnih.gov

Crystallization Techniques and Polymorph Characterization

The preparation of different polymorphs typically involves various crystallization techniques. These methods often depend on factors such as the solvent system, temperature, cooling rate, and the presence of additives or seed crystals. researchgate.netrsc.org Techniques like cooling crystallization, reactive crystallization, and anti-solvent crystallization have been explored for controlling the polymorphic outcome of various compounds. rsc.org The deliberate induction of nucleation using techniques like pulsed, polarized laser light in supersaturated solutions has also shown potential in yielding polymorphs that might not otherwise form. google.com

Characterization of this compound polymorphs is crucial to identify and distinguish between different solid forms and assess their physical properties. jocpr.com Advanced analytical techniques commonly employed for polymorph characterization include:

X-Ray Diffraction (XRD) or Powder X-Ray Diffraction (PXRD): Provides information about the crystal structure and lattice parameters, allowing for the identification of different polymorphic forms. google.comsjf.eduresearchgate.net

Differential Scanning Calorimetry (DSC): Measures thermal transitions like melting points and solid-state transformations, which are often unique to different polymorphs. google.comresearchgate.netamazonaws.comnetzsch.com

Thermogravimetric Analysis (TGA): Assesses changes in mass upon heating, useful for identifying solvates or hydrates (pseudo-polymorphs) and evaluating thermal stability. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups and molecular interactions within the crystal lattice. researchgate.netresearchgate.netjpionline.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Can provide detailed insights into the molecular arrangement and dynamics in the solid state, aiding in polymorph identification and characterization. sjf.edu

These techniques, often used in combination, allow for comprehensive characterization and quality control of this compound solid forms.

Impact of Polymorphism on Formulation Stability and Performance

The specific polymorphic form of this compound used in a pharmaceutical formulation can significantly impact its stability and performance. jocpr.comnih.govgoogle.comgoogle.comjocpr.com Differences in crystal structure lead to variations in physicochemical properties. jocpr.comnih.gov

Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble and dissolve faster than their stable counterparts, which can enhance the rate and extent of drug absorption and potentially improve bioavailability. jocpr.comnih.govgoogle.comwjpls.orgnih.gov For example, studies on Furazidin (a related nitrofuran derivative) have shown that one polymorph (Polymorph II) dissolves significantly better than another (Polymorph I), which could positively affect bioavailability. google.com

Physical Stability: Polymorphism can affect the physical stability of formulations, potentially leading to changes in crystal form, size, and morphology over time. jocpr.com Less stable forms may transform into more stable forms during storage or manufacturing, which can alter the dissolution rate and potentially impact bioavailability and therapeutic efficacy. jocpr.comjocpr.comwjpls.orgnih.gov

Chemical Stability: Different polymorphs can exhibit varying chemical reactivity due to differences in their crystal lattices and molecular mobility. jocpr.comwjpls.org The selection of the most stable polymorphic form is often preferred during development to minimize the potential for degradation. jocpr.com

Manufacturability: Variations in crystal habit and mechanical properties between polymorphs can affect powder flow and tablet compressibility, influencing the manufacturing process. wjpls.org

Careful consideration and control of this compound polymorphism during pre-formulation and formulation development are therefore essential to ensure consistent product quality, stability, and predictable in vivo performance. jocpr.comnih.govjocpr.com

Drug-Excipient Compatibility Studies for Formulation Development

Drug-excipient compatibility studies are a critical step in pharmaceutical formulation development to assess potential interactions between the active pharmaceutical ingredient (API), this compound, and the various inactive ingredients (excipients) used in the dosage form. amazonaws.comnetzsch.comjpionline.orgbiomedres.usnih.gov These studies are vital for predicting possible physicochemical incompatibilities that could affect the stability, quality, safety, and efficacy of the final product. amazonaws.comnetzsch.comjpionline.orgbiomedres.us

Investigation of Interaction Mechanisms in Solid-State Formulations

Interactions between drugs and excipients in solid-state formulations can be physical or chemical in nature. biomedres.usscribd.com

Physical Interactions: These can include changes in melting point, glass transition temperature, or crystallinity upon mixing the drug with excipients. biomedres.us Formation of solid solutions or eutectics are examples of physical interactions.

Chemical Interactions: These involve chemical reactions between the drug and excipient, leading to the formation of degradation products or new compounds. biomedres.usscribd.compharmtech.com Common chemical degradation mechanisms include hydrolysis, oxidation, reduction, and complexation. pharmtech.com The presence of impurities in excipients, such as water, solvents, or reactive molecules, can also catalyze or participate in chemical interactions. pharmtech.com Molecular mobility in solid states is generally lower than in liquids, but interactions can still occur, particularly under elevated temperature and/or humidity conditions or in the presence of catalysts. pharmtech.com

Studies on Furazolidone (B1674277), a related nitrofuran derivative, have investigated compatibility with common excipients like lactose, magnesium stearate, talc, and starch using thermal analysis and spectroscopic techniques. researchgate.netresearchgate.net These studies aimed to identify potential solid-state interactions. researchgate.netresearchgate.net

Analytical Methods for Assessing Compatibility

A variety of analytical techniques are employed to assess drug-excipient compatibility and investigate interaction mechanisms. amazonaws.comnetzsch.comjpionline.orgnih.govscribd.compromptpraxislabs.com These methods help detect physical and chemical changes in the drug-excipient mixtures compared to the individual components.

Commonly used analytical methods include:

Thermal Methods (DSC, TGA): Differential Scanning Calorimetry (DSC) is widely used to detect interactions by observing shifts or changes in melting peaks, crystallization events, or glass transition temperatures in drug-excipient mixtures. amazonaws.comnetzsch.combiomedres.usnih.govscribd.com Thermogravimetric Analysis (TGA) can reveal weight changes associated with degradation or loss of volatile substances. researchgate.netnetzsch.combiomedres.us

Spectroscopic Methods (FTIR, Raman, ssNMR): Fourier Transform Infrared (FTIR) and Raman spectroscopy can identify changes in functional groups or molecular structure indicative of chemical interactions. researchgate.netresearchgate.netjpionline.orgnih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for investigating interactions at the molecular level and can detect changes in the local environment of atoms. sjf.edunih.gov

X-Ray Powder Diffraction (XRPD): XRPD patterns can reveal changes in the crystalline structure of the drug or excipient, indicating physical interactions or solid-state transformations. sjf.eduresearchgate.netresearchgate.net

Chromatographic Techniques (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate and quantify degradation products formed due to chemical interactions. amazonaws.comscribd.com

Accelerated Stability Studies: Storing drug-excipient mixtures under accelerated conditions (e.g., elevated temperature and humidity) and monitoring changes over time using the analytical techniques mentioned above can help predict long-term compatibility. amazonaws.comscribd.com

By employing a combination of these techniques, researchers can gain a comprehensive understanding of the compatibility between this compound and potential excipients, enabling the selection of suitable components for stable and effective formulations. jpionline.orgnih.gov Studies on Furazolidone, for instance, utilized DSC, XRPD, and FTIR to assess compatibility with various excipients, concluding that certain excipients were compatible based on the absence of significant interactions detected by these methods. researchgate.netresearchgate.net

Nanotechnology-Based Delivery Systems for this compound Encapsulation

Nanotechnology offers promising approaches for improving the delivery and therapeutic performance of drugs like this compound. epo.org Nanotechnology-based delivery systems, typically involving materials with particle sizes below 100 nm, can enhance drug solubility, stability, bioavailability, and enable targeted delivery. epo.orgnih.govgoogle.comnih.gov Encapsulation of drugs within nanocarriers is a key strategy in this field. google.comnih.govresearchgate.net

Liposomes are one type of nanotechnology-based delivery system that has been explored for encapsulating Furazolidone, a related compound to this compound. mdpi.comnih.govnih.govyoutube.com Liposomes are vesicular structures composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic drugs. youtube.com Studies have investigated liposomal formulations of Furazolidone for potential applications such as the treatment of Helicobacter pylori infections and visceral leishmaniasis. mdpi.comnih.govnih.gov

Research on liposomal Furazolidone for H. pylori eradication aimed to enhance mucopenetration and improve efficacy. mdpi.comnih.gov Liposomes were formulated using techniques like modified reverse-phase evaporation, and their encapsulation efficiency and particle size were analyzed. mdpi.comnih.gov The studies indicated that charged liposomes showed higher encapsulation efficiency. mdpi.comnih.gov The incorporation of excipients like N-acetylcysteine (NAC) and Pluronic F-127 in liposomal formulations was found to significantly enhance mucopenetration and antimicrobial efficacy against H. pylori. mdpi.comnih.gov

Another study explored liposomal Furazolidone for targeting Leishmania chagasi amastigotes in a hamster model of visceral leishmaniasis. nih.gov This research demonstrated that liposomal Furazolidone could reduce parasite burden at a significantly lower dose compared to the free drug, suggesting improved delivery and efficacy through encapsulation. nih.gov

Design and Characterization of Nanocarriers

The design and characterization of nanocarriers are critical steps in the development of advanced drug delivery systems aimed at improving therapeutic efficacy and safety nih.govmdpi.com. Nanocarriers, which include nanoparticles, liposomes, nanospheres, and nanoemulsions, offer advantages such as enhanced solubility, improved bioavailability, targeted delivery, and controlled release of encapsulated drugs nih.govmdpi.comadragos-pharma.com. The design process involves selecting appropriate materials, typically biocompatible and biodegradable polymers or lipids, and optimizing the fabrication method to achieve desired particle size, morphology, surface properties, and drug encapsulation efficiency nih.govmdpi.com.

Characterization of the designed nanocarriers is essential to understand their physicochemical properties and predict their behavior in biological systems nih.govmdpi.comnih.govresearchgate.net. Key characterization techniques include:

Particle Size and Size Distribution: Measured using techniques like Dynamic Light Scattering (DLS) and electron microscopy (TEM, SEM) nih.govmdpi.comnih.govresearchgate.net. Particle size significantly influences biodistribution, cellular uptake, and release rate.

Morphology: Visualized using electron microscopy (TEM, SEM, AFM) to assess the shape and structure of the nanocarriers nih.govmdpi.comnih.govresearchgate.net.

Surface Charge (Zeta Potential): Determined by measuring the zeta potential, which indicates the colloidal stability of the nanocarrier dispersion and can influence interactions with biological membranes and proteins nih.govmdpi.comnih.govresearchgate.net.

Drug Encapsulation Efficiency and Loading Capacity: Quantifies the amount of drug successfully incorporated into the nanocarriers mdpi.com.

In Vitro Release Kinetics from Nano-Formulations

In vitro release studies are fundamental for evaluating the performance of nano-formulations and predicting their drug release behavior in vivo nih.govnih.govuniv-ovidius.romdpi.com. These studies assess the rate and extent to which the encapsulated drug is released from the nanocarrier matrix under simulated physiological conditions, such as varying pH levels and media composition nih.govuniv-ovidius.romdpi.com. The release kinetics are influenced by factors including the properties of the drug, the nanocarrier material, the design of the formulation, and the release environment univ-ovidius.romdpi.com.

Common methods for assessing in vitro drug release from nano-formulations include:

Dialysis Bag Method: The nano-formulation is placed inside a semipermeable dialysis bag immersed in a release medium. The drug diffuses across the membrane as it is released from the nanocarriers nih.govuniv-ovidius.romdpi.com.

Sample and Separate Methods: These involve separating the nanocarriers from the release medium at various time points, often using ultracentrifugation or filtration, followed by quantification of the released drug in the medium nih.govnih.govmdpi.com. A novel sample and separate method combining USP apparatus II with centrifugal ultrafiltration has been proposed as a more accurate technique for polymeric nanoparticles nih.gov.

Analysis of the release data often involves fitting it to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the underlying release mechanisms univ-ovidius.ro.

Environmental Fate and Ecotoxicological Implications of Furazolium

Environmental Degradation Pathways and Metabolite Identification

The environmental degradation of a chemical compound can occur through various processes, including biodegradation by microorganisms, hydrolysis, photolysis, and oxidation. Identifying the specific pathways and the resulting metabolites is essential for a comprehensive environmental fate assessment. Metabolites, which are breakdown products of the parent compound, may retain, lose, or even gain toxicity compared to the original substance. Studies in this area often involve incubating the compound in different environmental matrices (e.g., soil, water-sediment systems) under controlled conditions and analyzing the transformation products using analytical techniques such as mass spectrometry. The formation of non-extractable residues (NER) in solid matrices is also a consideration in environmental fate, representing compounds or their transformation products that become bound to the matrix nih.gov. Distinguishing between xenobiotic NER (potentially hazardous) and biogenic NER (incorporated into microbial biomass) is an area of ongoing research in risk assessment nih.gov.

Despite the established methodologies for studying chemical degradation in the environment, specific research detailing the environmental degradation pathways and identified metabolites of Furazolium was not found in the conducted literature search. While degradation pathways for other furan-related compounds, such as furfural, have been studied, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Ecotoxicological assessment involves evaluating the potential toxicity of a substance to organisms in aquatic and terrestrial environments. Standardized tests are conducted on a range of organisms representing different trophic levels and taxonomic groups.

For aquatic ecosystems, common test organisms include fish (e.g., Danio rerio), aquatic invertebrates (e.g., Daphnia magna), and algae. Endpoints assessed in aquatic toxicity tests can include acute lethality (e.g., LC50 - Lethal Concentration 50%) and chronic effects such as reproductive impairment, growth inhibition, and behavioral changes. Regulatory frameworks often require tiered risk assessments for aquatic organisms, linking predicted environmental concentrations to ecotoxicological data derived from these tests.

In terrestrial ecosystems, ecotoxicological assessments commonly involve testing on soil organisms such as earthworms (Eisenia fetida), soil microorganisms (assessing effects on processes like nitrogen and carbon transformation), and terrestrial plants. Endpoints for terrestrial toxicity tests can include survival, reproduction, and effects on growth or microbial activity.

Despite the availability of standardized methods for ecotoxicological assessment, specific data from studies evaluating the toxicity of this compound to aquatic or terrestrial organisms were not identified in the consulted sources. General information on ecotoxicity assessment frameworks and the types of organisms used in testing were found, but no research providing specific toxicity values (e.g., LC50, EC50, NOEC) for this compound in environmental species was located.

Emerging Research Directions and Advanced Technologies in Furazolium Studies

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Mechanism Elucidation

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at the molecular level. These approaches are increasingly applied to understand the mechanisms of action of various compounds, including antimicrobials and other bioactive molecules researchgate.netbioaster.orgfrontiersin.orgnih.govbiobide.com.

Genomic approaches can aid in identifying potential targets by comparing the DNA sequences of organisms treated with a compound to untreated or resistant strains frontiersin.org. Transcriptomics and proteomics allow for the evaluation of differential gene and protein expression, respectively, in response to compound exposure, helping to pinpoint affected pathways and molecular targets frontiersin.orgnih.gov. Metabolomics, which studies the complete set of metabolites in a biological sample, offers a dynamic view of the metabolic state and can reveal how a compound perturbs cellular processes researchgate.netbiobide.com. Toxicometabolomics, a subfield of metabolomics, is particularly promising for clarifying the biological mechanisms and impacts of potentially hazardous substances researchgate.net.

In the context of compounds structurally related to Furazolium, such as oxadiazoles (B1248032) with flexible heterocyclic patterns, quantitative proteome profiling has been employed to evaluate their biological activity researchgate.net. Given that this compound chloride has been noted as an impressive antimicrobial agent researchgate.net, the application of proteomics and other omics technologies holds significant potential for elucidating its precise mechanisms of action against target microorganisms or in other relevant biological systems. By analyzing changes in protein expression or metabolic profiles upon exposure to this compound, researchers can gain a detailed understanding of the cellular pathways and molecular targets involved in its effects. Integrated omics approaches, combining data from multiple omics levels, can provide a more comprehensive and holistic understanding of the complex molecular mechanisms influenced by this compound bioaster.orgnih.gov.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming various scientific fields, including drug discovery and chemical research jair.orglamarr-institute.orgmdpi.comgithub.io. These computational approaches are valuable for analyzing large datasets, identifying patterns, and making predictions, offering powerful tools for accelerating this compound research.

Predictive Modeling for Biological Activity and Mechanism of Action

Predictive modeling, often utilizing ML algorithms, plays a crucial role in forecasting the biological activity and understanding the potential mechanisms of action of chemical compounds researchgate.netnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established technique that uses computational descriptors of molecular structure to predict biological activity based on the principle that similar compounds tend to exhibit similar activities researchgate.net.

Studies have successfully applied QSAR methods coupled with computational modeling to predict the antimicrobial properties of heterocyclic compounds, such as triazolothiadiazine derivatives, against various bacteria and fungi researchgate.netnih.gov. These models identify key molecular descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties that correlate with antimicrobial activity researchgate.netnih.gov.

Applying similar predictive modeling approaches to this compound and its derivatives could enable researchers to forecast their activity against specific biological targets or pathogens before extensive experimental testing. This can help prioritize compounds for synthesis and biological evaluation, significantly streamlining the research process. Furthermore, analyzing the descriptors that contribute most to the predicted activity can provide insights into the structural features important for this compound's biological effects, guiding the design of novel analogues with improved properties.

High-Throughput Screening and Data Analysis for Compound Discovery

High-Throughput Screening (HTS) is a widely used technique in drug discovery that allows for the rapid testing of large libraries of compounds against a specific biological target or phenotype in an automated manner evotec.combmglabtech.comnuvisan.comnih.gov. HTS generates vast amounts of data, which can be effectively analyzed and interpreted using AI and ML techniques evotec.comyoutube.com.

While specific HTS campaigns focused solely on this compound may not be extensively documented in the public domain, HTS is a standard method for identifying initial "hits" or lead compounds with desired biological activity bmglabtech.comnuvisan.com. Libraries containing diverse chemical structures, including heterocyclic compounds, are routinely screened evotec.comnuvisan.com.

Q & A

Basic Research Questions

Q. How can researchers optimize Furazolium synthesis protocols to ensure reproducibility in academic settings?

  • Methodological Answer : Begin by systematically varying reaction parameters (e.g., temperature, solvent ratios, catalysts) using Design of Experiments (DOE) frameworks. Employ High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) to quantify purity and yield at each stage. Validate reproducibility through triplicate experiments under controlled conditions, and document deviations using standardized protocols (e.g., ISO guidelines). Tabulate results to compare yields, purity, and reaction times (Example Table 1).

  • Example Table 1 :
ParameterTrial 1Trial 2Trial 3AverageStandard Deviation
Temperature (°C)606570654.08
Yield (%)78827578.32.87
Purity (HPLC %)959793951.63
  • References:

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm molecular structure, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy to identify functional groups. Pair these with HPLC or Ultra-Performance Liquid Chromatography (UPLC) to assess purity. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological mechanisms be resolved in preclinical studies?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosage ranges, model organisms). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental designs . Validate hypotheses via in vitro binding assays (e.g., SPR, ITC) and in silico molecular docking simulations to correlate mechanistic pathways with observed contradictions. Publish negative results to reduce publication bias .

Q. What experimental designs are suitable for assessing this compound’s long-term toxicity in multi-organ systems?

  • Methodological Answer : Implement a tiered approach:

In vitro : Screen for cytotoxicity (IC50) across cell lines (e.g., HepG2, HEK293) using MTT assays.

In vivo : Use rodent models with dose-response studies (OECD Guideline 407) over 90 days. Monitor biomarkers (e.g., ALT, creatinine) and histopathology.

Statistical Analysis : Apply ANOVA for inter-group comparisons and Kaplan-Meier survival curves. Include a control group and blinded evaluators to minimize bias .

Q. How can researchers design robust studies to evaluate this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with controlled variables (pH, temperature, humidity). Employ HPLC to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For photostability, expose samples to UV-Vis light (ICH Q1B) and quantify changes via spectrophotometry. Document results in stability matrices (Example Table 2):

  • Example Table 2 :
ConditionDegradation (%)Major DegradantsHalf-Life (Days)
40°C/75% RH12Compound X180
UV Light (300-400 nm)25Compound Y90
  • References:

Methodological Best Practices

  • Data Contradiction Analysis : Use funnel plots to detect publication bias and sensitivity analyses to test result robustness .
  • Ethical Compliance : Ensure adherence to institutional review boards (IRBs) for in vivo studies, referencing PICOT and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Table/Figure Standards : Follow journal-specific guidelines (e.g., ACS, Elsevier) for table formatting, ensuring self-explanatory titles and footnotes. Use Roman numerals for table numbering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.